molecular formula C6H6N4S B14604246 Thiazolo[4,5-c]pyridine-4,6-diamine CAS No. 60282-61-3

Thiazolo[4,5-c]pyridine-4,6-diamine

Cat. No.: B14604246
CAS No.: 60282-61-3
M. Wt: 166.21 g/mol
InChI Key: VBASHFVFPNKIGC-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridine-4,6-diamine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazolopyridine scaffold is a privileged structure in pharmaceutical research, known for its broad spectrum of pharmacological activities . Compounds based on this core structure have been investigated for their potential as anticancer agents . Research into analogous thiazolo[4,5-c]pyridazine derivatives has demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and A549 (lung), highlighting the therapeutic potential of this chemical class . The synthetic approaches for such complex molecules continue to be optimized; for instance, modern methods utilizing high-pressure reactors have been developed for related structures, offering higher yields, cleaner reaction profiles, and better reproducibility compared to conventional techniques . This product is intended for research purposes only, specifically for use in pharmaceutical development and biological screening. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60282-61-3

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine-4,6-diamine

InChI

InChI=1S/C6H6N4S/c7-4-1-3-5(6(8)10-4)9-2-11-3/h1-2H,(H4,7,8,10)

InChI Key

VBASHFVFPNKIGC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1N)N)N=CS2

Origin of Product

United States

Chemical Reactivity and Transformation of Thiazolo 4,5 C Pyridine 4,6 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Thiazolopyridine Core

The reactivity of the thiazolopyridine core towards substitution reactions is dictated by the electronic nature of the fused rings. The pyridine (B92270) ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS), while being more susceptible to nucleophilic attack. Conversely, the thiazole (B1198619) portion is more electron-rich.

Electrophilic Aromatic Substitution (EAS): Direct electrophilic substitution on the pyridine ring of a thiazolopyridine system is challenging. The nitration of pyridine itself, for instance, requires harsh conditions and often results in low yields because, in the strongly acidic medium required, the pyridine nitrogen is protonated, which strongly deactivates the ring to electrophilic attack. rsc.org For related fused systems like imidazo[2,1-b]thiazoles, electrophilic substitution such as bromination and acid-catalyzed deuteriation occurs preferentially at the 5-position of the imidazothiazole ring system. rsc.org This suggests that any electrophilic attack on the thiazolo[4,5-c]pyridine (B1315820) core would likely favor the thiazole ring over the pyridine ring, although specific experimental data on thiazolo[4,5-c]pyridine-4,6-diamine is limited.

Nucleophilic Aromatic Substitution (NAS): The pyridine core is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para (2- and 4-positions) to the ring nitrogen, especially when a good leaving group is present. youtube.comquimicaorganica.org These reactions proceed through an addition-elimination mechanism, where the attack of a nucleophile disrupts the ring's aromaticity, forming a tetrahedral intermediate. youtube.com The stability of this intermediate is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the alpha (2,6) and gamma (4) positions. youtube.com In the case of this compound, the 4- and 6-amino groups are not good leaving groups. However, if one of these amines were to be diazotized, the resulting diazonium salt would be an excellent leaving group, opening the door for NAS with a variety of nucleophiles.

Reactions Involving Amine Functional Groups (e.g., acylation, alkylation, condensation)

The exocyclic amine groups at the 4- and 6-positions are primary nucleophilic centers and readily participate in a variety of chemical transformations.

Acylation: The amino groups can be acylated using acyl chlorides or anhydrides. For example, in the synthesis of related heterocyclic systems, aminothiazoles are reacted with acylpyruvates to form corresponding esters. researchgate.net This type of reaction would proceed readily with this compound to form mono- or di-acylated products, depending on the stoichiometry of the acylating agent.

Alkylation: Alkylation of the amine groups can be achieved with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms.

Condensation Reactions: The amine functionalities are reactive partners in condensation reactions. They can react with various 1,3-dielectrophiles, such as diketones and enones, to construct new fused ring systems. The reaction of 2-aminothiazole (B372263) derivatives with 1,3-CCC-dielectrophiles has been shown to produce a diverse set of thiazolo[4,5-d]pyridines. researchgate.net This strategy allows for the annulation of additional rings onto the core structure.

Below is a table summarizing typical reactions involving the amine groups:

Reaction TypeReagent ClassExpected Product
Acylation Acyl Halides, AnhydridesN-acyl-thiazolo[4,5-c]pyridine-4,6-diamine
Alkylation Alkyl HalidesN-alkyl-thiazolo[4,5-c]pyridine-4,6-diamine
Condensation Diketones, EnonesFused polycyclic systems

Ring-Opening and Rearrangement Pathways of Thiazolo[4,5-c]pyridine Systems

While the fused thiazolopyridine system is generally stable, the thiazole or thiazoline (B8809763) portion can undergo ring-opening reactions under specific conditions. For instance, thiazoline fused 2-pyridones have been shown to undergo ring-opening upon reaction with an aryne or with alkyl halides in the presence of a base like cesium carbonate. nih.gov This process typically involves S-alkylation followed by cleavage of the thiazoline ring to generate a functionalized 2-pyridone. nih.gov

In other heterocyclic systems, such as α-chloro-β-nitrothienopyridazines, ring-opening of the thiophene (B33073) ring occurs upon reaction with N'-(aryl)benzothiohydrazides, leading to a complex rearrangement and the formation of new fused heterocyclic systems. nih.gov Rearrangements are also known for simpler thiazolidine (B150603) derivatives, which can be converted stereoselectively into bicyclic products. rsc.org Although specific studies on the ring-opening of this compound were not found, these examples from related structures indicate potential pathways for such transformations under specific chemical stimuli.

Derivatization Strategies for Structural Modification and Library Generation

The this compound scaffold is a valuable starting point for the generation of chemical libraries for biological screening. Derivatization can be achieved by targeting either the heterocyclic core or the exocyclic amine groups.

Modification of Amine Groups: As detailed in section 3.2, the amine groups are readily functionalized. A combinatorial approach using a variety of acylating and alkylating agents, or different partners for condensation reactions, can rapidly generate a large library of diverse analogues.

Modification of the Heterocyclic Core: While direct substitution on the core is less straightforward, derivatization can be achieved through multi-step sequences. For example, if a halogen atom could be introduced onto the pyridine ring (e.g., via a Sandmeyer reaction from one of the amines), it could then serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl substituents.

A general strategy for library generation is outlined in the table below:

Derivatization SiteReaction TypeReagent ExamplesPotential Diversity
Exocyclic Amines AcylationDiverse acyl chloridesVaried amide functionalities
Exocyclic Amines Reductive AminationAldehydes/Ketones + NaBH3CNVaried secondary/tertiary amines
Exocyclic Amines Condensationβ-Ketoesters, DiketonesAnnulated ring systems
Pyridine Ring Nucleophilic Substitution (on a halogenated derivative)Amines, Alcohols, ThiolsDiverse C4/C6 substituents
Pyridine Ring Cross-Coupling (on a halogenated derivative)Boronic acids, AlkenesAryl, vinyl, and alkyl groups

This multi-pronged approach allows for systematic exploration of the chemical space around the this compound core, facilitating the development of structure-activity relationships in drug discovery programs.

Structural Characterization and Spectroscopic Analysis in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the molecular structure of compounds like Thiazolo[4,5-c]pyridine-4,6-diamine. While detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this specific compound are not widely detailed in the surveyed literature, mass spectrometry provides key insights into its molecular weight and formula.

High-resolution mass spectrometry (HRMS) is a critical tool to confirm the elemental composition of a molecule. For this compound, the exact mass can be computationally predicted, providing a benchmark for experimental verification. The predicted monoisotopic mass is 166.03131738 Da, corresponding to the molecular formula C₆H₆N₄S. nih.gov

Further mass spectrometry-based analysis, such as collision cross section (CCS) prediction, can offer information about the molecule's three-dimensional shape in the gas phase. Although data for the exact target compound is not available, predicted CCS values for a structural isomer, Thiazolo[4,5-b]pyridine-2,5-diamine, illustrate the type of data that can be generated. uni.lu These predictions, calculated for different adducts, help in identifying the compound in complex mixtures and provide structural information. uni.lu

Table 1: Computed Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₆H₆N₄S nih.gov
Molecular Weight 166.21 g/mol nih.gov

| Monoisotopic Mass | 166.03131738 Da | nih.gov |

This table contains computationally generated data.

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography offers definitive proof of a molecule's three-dimensional structure and packing in the solid state. This technique provides precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the compound.

Despite its importance, specific single-crystal X-ray diffraction data for this compound has not been reported in the reviewed academic literature. However, crystallographic studies on related thiazolo-pyridine derivatives have been conducted. For instance, the crystal structures of several 5-oxo-2,3-dihydro-5H- qu.edu.qanih.gov-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) derivatives have been determined, revealing details about their molecular geometry and intermolecular interactions, such as hydrogen bonding and layer formation. qu.edu.qa Such studies on analogous structures can provide a basis for understanding the potential solid-state behavior of this compound, although direct extrapolation is not possible.

Conformational Analysis and Tautomerism Studies

The structural complexity of this compound allows for the possibility of different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. For this compound, amine-imine tautomerism is of particular interest due to the presence of amino groups on the pyridine (B92270) ring adjacent to the ring nitrogen.

Computational data from chemical databases like PubChem provide evidence for the existence of tautomers. nih.gov The International Chemical Identifier (InChI) string for this compound includes a tautomeric layer, indicated by (H4,7,8,10), which suggests that the hydrogen atoms can be located on the exocyclic amino groups as well as the pyridine and thiazole (B1198619) ring nitrogens. nih.gov This indicates a dynamic equilibrium between the diamine form and various imine tautomers. The relative stability of these tautomers would depend on factors such as the solvent and the solid-state packing environment. While detailed experimental or computational studies on the conformational preferences and the tautomeric equilibrium of this compound are not extensively documented, the potential for tautomerism is a key structural feature.

Theoretical and Computational Studies on Thiazolo 4,5 C Pyridine 4,6 Diamine

Quantum Chemical Calculations (e.g., DFT studies on electronic structure, reactivity prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of thiazolopyridine systems. These studies focus on the electronic structure, which governs the molecule's reactivity and photophysical behavior.

By employing functionals such as B3LYP or the M06 family, researchers can model the molecule's geometry and electron distribution. nih.gov Key parameters derived from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govscience.gov For instance, a smaller energy gap suggests higher reactivity. nih.gov

In related thiazole (B1198619) derivatives, studies have shown that the distribution of HOMO and LUMO is spread across the molecule. nih.govrsc.org The introduction of different functional groups, such as electron-donating or electron-withdrawing groups, can significantly alter the electron density and the HOMO-LUMO gap. science.govnih.gov For Thiazolo[4,5-c]pyridine-4,6-diamine, the two amino groups (-NH2) are expected to act as electron-donating groups, influencing the electron density on the fused ring system. DFT calculations can precisely map these electronic effects, predicting sites susceptible to electrophilic or nucleophilic attack and thus guiding synthetic modifications.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, which is essential for understanding its conformational flexibility and stability. nih.gov MD simulation is a computational method that analyzes the motion and distribution of atoms in a system based on classical mechanics, specifically Newton's equations of motion. nih.gov

For a molecule like this compound, MD simulations can be used to explore its preferred three-dimensional shapes (conformations) in different environments, such as in a solvent or when bound to a protein. These simulations reveal the fluctuations and stability of the molecule's structure. In studies of related thiazolo-pyridopyrimidines, MD simulations are often performed on ligand-protein complexes obtained from molecular docking to assess the stability of the binding pose. nih.gov The simulations can track the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period, providing a more accurate assessment of the ligand's binding stability than static docking alone. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules. These calculations can forecast electronic absorption and emission spectra, which are fundamental characteristics of a compound.

For related thiazole-based compounds, computational studies have successfully predicted their absorption and emission wavelengths. nih.govresearchgate.net The calculations model the electronic transitions between different molecular orbitals. For example, the primary absorption peak often corresponds to the transition from the HOMO to the LUMO. nih.gov By systematically modifying the molecular structure in silico (e.g., adding different substituent groups), researchers can predict how these changes will affect the spectroscopic properties. Introducing electron-donating and electron-withdrawing groups can extend the distribution of the frontier molecular orbitals, often leading to a bathochromic (red-shift) effect in the absorption and emission peaks. nih.gov This predictive power is valuable for designing novel fluorophores or photosensitizers for various applications, including bioimaging.

Ligand-Protein Interaction Modeling (e.g., molecular docking, binding affinity calculations)

Ligand-protein interaction modeling is a cornerstone of computational drug discovery, used to predict how a small molecule like this compound might bind to a specific biological target, such as an enzyme or receptor. Molecular docking is the primary technique used for this purpose.

The process involves preparing the 3D structures of both the ligand (the small molecule) and the protein target, which is often obtained from the Protein Data Bank (PDB). nih.gov Software suites like Schrödinger are used to prepare the structures by adding hydrogens, assigning charges, and minimizing energy. nih.gov A docking grid is then defined around the protein's active site, and the ligand is placed in this site in various orientations and conformations. nih.gov A scoring function then calculates the binding affinity for each pose, predicting the most favorable binding mode.

Studies on similar thiazole-containing heterocyclic compounds have used molecular docking to identify potential inhibitors for various protein kinases, such as Cyclin-Dependent Kinases (CDK2, CDK4, CDK6), which are crucial in cancer cell cycle regulation. nih.govnih.govnih.gov The docking results highlight key interactions, such as:

Hydrogen bonds: Formed between the ligand's hydrogen bond donors/acceptors and amino acid residues in the protein's active site (e.g., with LYS35, TYR17). nih.gov

Hydrophobic interactions: Occur between the nonpolar regions of the ligand and hydrophobic residues of the protein (e.g., with ILE12, VAL20, LEU147). nih.govnih.gov

Arene-cation interactions: Can occur between the aromatic rings of the ligand and positively charged residues like lysine. actascientific.com

These predicted interactions and binding scores help prioritize compounds for synthesis and in vitro testing. nih.govactascientific.com For example, docking studies on thiazolo[5,4-b]pyridine (B1319707) derivatives against DNA have been used to investigate their binding affinity and intercalative mode. actascientific.comresearchgate.net

Table 1: Examples of Molecular Docking Parameters for Thiazole Derivatives from Literature

Compound ClassProtein TargetPDB IDKey Interacting ResiduesDocking Score (Example)Reference
Thiazolo-pyridopyrimidinesCDK42W96LYS35, TYR17, ILE12, ALA33Not Specified nih.gov
Thiazolo-pyridopyrimidinesCDK66OQOHIS95, ARG101, GLU144Not Specified nih.gov
Thiazolo[5,4-b]pyridine DerivativeColon Cancer Target4k9gLYS-32, PHE-113, MET2, ILE64-9.15 kcal/mol actascientific.com
Thiazolo[5,4-b]pyridine DerivativeDNA1BNADNA bases-5.02 kcal/mol actascientific.com
Pyrazolo-Thiazolo-PyridineTopoisomerase II3QX3ArgB503, DGC13, DAC12-16.16 kcal/mol mdpi.com

Mechanistic Biological Investigations and Structure Activity Relationship Sar of Thiazolo 4,5 C Pyridine 4,6 Diamine Derivatives

Exploration of Biological Targets and Pathways Modulated by Thiazolopyridine Diamines

The therapeutic potential of thiazolo[4,5-c]pyridine-4,6-diamine derivatives stems from their ability to interact with a wide array of biological targets, including kinases, enzymes, and receptors.

Kinase Inhibition Mechanisms

Thiazolopyridine derivatives have demonstrated notable inhibitory activity against several kinases implicated in cancer and other diseases. The core structure serves as a scaffold for designing inhibitors that can target the ATP-binding site of these enzymes.

c-KIT: Novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been synthesized and identified as potent inhibitors of c-KIT, a receptor tyrosine kinase crucial in gastrointestinal stromal tumors (GIST). nih.gov SAR studies have led to the development of compounds that can overcome resistance to existing inhibitors like imatinib. nih.gov For instance, the derivative 6r showed significant inhibition of a c-KIT double mutant (V560G/D816V) and suppressed the proliferation of GIST-T1 cancer cells. nih.gov The functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold is a novel approach for developing c-KIT inhibitors. nih.gov

DYRK1A: Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) is a target of interest in both cancer and neurological disorders. researchgate.net Thiazole-based compounds have been investigated as inhibitors of this kinase. researchgate.net The development of potent and selective DYRK1A inhibitors is an active area of research, with various heterocyclic scaffolds, including those related to thiazolopyridines, being explored. researchgate.netresearchgate.net

CDK4/6: The Cyclin D-CDK4/6-INK4-Rb pathway is frequently dysregulated in breast cancer, making CDK4/6 a prime target for therapeutic intervention. nih.gov Pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with thiazolopyridines, have shown robust inhibitory activity against CDK4/6. nih.gov This suggests that the broader class of fused pyridines, including thiazolopyridines, holds promise for developing new CDK4/6 inhibitors. nih.gov

GSK-3: Glycogen synthase kinase-3 (GSK-3) is another kinase implicated in multiple signaling pathways. While specific studies on this compound as GSK-3 inhibitors are not extensively detailed in the provided results, the general activity of related heterocyclic compounds against kinases suggests this as a potential area for future investigation.

Enzyme Inhibition Beyond Kinases

The biological activity of thiazolopyridine derivatives extends to enzymes other than kinases, highlighting their broad-spectrum potential.

DNA Gyrase and MurD Ligase: While direct inhibition of DNA gyrase and MurD ligase by this compound is not explicitly detailed, the broader class of thiazole (B1198619) derivatives has shown antimicrobial properties, which can be attributed to the inhibition of such essential bacterial enzymes. nih.gov

DHFR: A series of thiazolo[4,5-d]pyridazine (B3050600) derivatives bearing a 2-thioureido function were designed and evaluated as dihydrofolate reductase (DHFR) inhibitors. nih.gov One compound, in particular, proved to be a highly potent DHFR inhibitor with an IC50 of 0.06µM and exhibited significant antitumor activity. nih.gov Molecular modeling suggested that interaction with key amino acids like Phe 31 and Arg 22 is crucial for DHFR binding. nih.gov

CTSS: Cathepsin S (CTSS) is another enzyme target. While the provided information does not directly link this compound to CTSS inhibition, the diverse enzymatic inhibitory profile of thiazole-containing compounds suggests this could be a plausible area of investigation.

Modulation of Receptor Activity

Thiazolopyridine derivatives can also act as modulators of receptor activity, further expanding their therapeutic applicability.

H3-Histamine Receptors: The purine (B94841) core, an isostere of the thiazolopyridine scaffold, has been a key structural element in the design of high-affinity histamine (B1213489) H3 receptor (H3R) ligands. nih.gov By replacing a pyrrolo[2,3-d]pyrimidine ring with a purine core, researchers have developed potent H3R ligands. nih.gov This suggests that the thiazolopyridine framework could also serve as a basis for designing novel H3R modulators. nih.gov

mGluR5: 1H-Pyrazolo[3,4-b]pyridines, which are structurally related to thiazolopyridines, have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds are being investigated for the treatment of schizophrenia. nih.gov The development of these PAMs showcases the potential of fused pyridine (B92270) systems to modulate complex receptor functions. nih.gov

Purine Isosteres: The imidazo[4,5-b]pyridine core, considered a purine isostere, is a significant pharmacophore in medicinal chemistry. researchgate.net This scaffold is present in molecules that interact with a variety of biological targets. The structural similarity between thiazolo[4,5-c]pyridine (B1315820) and purines allows these compounds to act as isosteres, potentially interacting with purinergic receptors or enzymes that recognize purines. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

SAR studies are crucial for refining the structure of this compound derivatives to enhance their biological activity and selectivity.

Impact of Substituent Effects on Functional Group Activity

The nature and position of substituents on the thiazolopyridine core play a pivotal role in determining the compound's potency and target specificity.

For antimicrobial thiazole derivatives, the presence of electron-withdrawing groups like chloro, bromo, and fluoro on a phenyl ring attached to the core often enhances activity. nih.gov For instance, a 4-chlorophenyl substitution has been shown to result in high seizure protection in certain thiazole derivatives. nih.gov

In the context of anticancer activity, the presence of an electronegative chlorine group has been identified as an essential requirement for the antiproliferative effects of some thiazole hybrids. nih.gov

Analysis of pyridine derivatives has shown that the presence and position of -OMe, -OH, -C=O, and NH2 groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. mdpi.com

The following table summarizes the effect of various substituents on the activity of thiazole and pyridine derivatives based on several studies.

Substituent Effect on Activity Target/Activity Reference
Electron-withdrawing groups (e.g., Cl, Br, F)IncreasedAntimicrobial nih.gov
4-chlorophenylIncreasedAnticonvulsant nih.gov
Electronegative Cl groupEssentialAntiproliferative nih.gov
-OMe, -OH, -C=O, NH2IncreasedAntiproliferative mdpi.com
Halogen atoms, bulky groupsDecreasedAntiproliferative mdpi.com
3,5-dichloro substitutionFavorableAntifungal (C. albicans) nih.gov
4-nitro substitutionIncreasedAntistaphylococcal nih.gov
2-chloro substitutionActive against all tested strainsAntibacterial nih.gov

Positional Isomerism and Stereochemical Influence on Target Interaction

The spatial arrangement of atoms and functional groups within the molecule is critical for effective interaction with the biological target.

In a series of nitro-substituted derivatives, 4-nitro substitution increased antistaphylococcal activity, while 2- and 3-nitro substitutions led to inactive compounds, highlighting the importance of substituent position. nih.gov Similarly, for chloro derivatives, 2-chloro substitution was broadly active, whereas 3-chloro substitution showed a more limited spectrum of activity. nih.gov

Stereochemistry also plays a crucial role. While not extensively detailed for this compound specifically in the provided results, it is a fundamental principle in drug design that the three-dimensional structure of a molecule dictates its binding affinity and selectivity for a target.

The table below illustrates the impact of positional isomerism on the antimicrobial activity of substituted thiazole derivatives.

Isomer Effect on Activity Target/Activity Reference
4-nitro substitutionIncreased activityAntistaphylococcal nih.gov
2-nitro substitutionInactiveAntistaphylococcal nih.gov
3-nitro substitutionInactiveAntistaphylococcal nih.gov
2-chloro substitutionActive against all tested strainsAntibacterial nih.gov
3-chloro substitutionActive against MSSA and mecA-negative strains onlyAntibacterial nih.gov

Pharmacophore Elucidation and Essential Structural Motifs for Activity

There is no available research that specifically details the pharmacophore model for this compound derivatives. A pharmacophore model illustrates the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. The elucidation of such a model and the identification of key structural motifs—such as specific hydrogen bond donors/acceptors, aromatic rings, or hydrophobic features—are critical for understanding the compound's activity and for the rational design of more potent and selective analogs. Without dedicated studies, these features remain unknown for the this compound class.

Mechanism of Action Studies at the Molecular and Cellular Level

Detailed investigations into the molecular and cellular mechanisms of action for this compound derivatives have not been reported. The subsequent subsections, which rely on such foundational research, consequently remain unelucidated.

No studies were found that investigate the effects of this compound derivatives on specific cellular signaling pathways. Furthermore, there is no data on whether these compounds can induce programmed cell death (apoptosis) or cause a halt in the cell division cycle (cell cycle arrest) in any research cell lines. Such studies are fundamental to characterizing the potential of a compound as a therapeutic agent, particularly in oncology.

Information regarding the cytotoxic (cell-killing) effects of this compound derivatives against various research cell lines is not available. Consequently, no selectivity profiling, which compares the compound's toxicity towards cancerous cells versus normal, healthy cells, has been published. This data is crucial for assessing the potential therapeutic window and safety of a compound.

Applications in Chemical Biology and Pre Clinical Drug Discovery Research

Development of Chemical Probes and Tools for Biological Research

The development of chemical probes is essential for dissecting complex biological pathways. While no specific probes based on the Thiazolo[4,5-c]pyridine-4,6-diamine structure have been reported, the inherent properties of the broader thiazolopyridine family make this scaffold a promising candidate for such applications.

The key characteristics that support its potential use include:

A rigid, planar bicyclic system: This provides a stable framework for the attachment of fluorophores or reactive groups.

Potential for specific interactions: The arrangement of nitrogen and sulfur atoms allows for targeted binding to proteins through hydrogen bonds and other non-covalent interactions.

Modifiable functional groups: The diamine nature of the target compound offers two distinct points for chemical modification, allowing for the fine-tuning of selectivity and the introduction of reporter tags without significantly altering the core's binding properties.

Research on isomeric structures, such as Thiazolo[4,5-b]pyridines, has demonstrated their successful application as fluorescent probes, for example, in the detection of intracellular zinc ions. This precedent suggests that with targeted synthesis, the Thiazolo[4,5-c]pyridine (B1315820) scaffold could be similarly functionalized to create novel tools for biological imaging and target identification.

Lead Compound Identification and Optimization Strategies for Target-Based Design

The thiazolopyridine scaffold is a cornerstone in the design of kinase inhibitors, a critical class of drugs in oncology. Although this compound itself has not been extensively explored, its isomers have proven to be potent lead compounds for various kinases.

For instance, derivatives of the isomeric Thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as powerful inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that specific substitutions on the pyridine (B92270) and thiazole (B1198619) rings are crucial for potency and selectivity. nih.gov One study identified a derivative, 6r , that not only showed potent enzymatic inhibition of wild-type c-KIT but was also highly effective against imatinib-resistant double mutants (V560G/D816V). nih.gov

The optimization strategy for these inhibitors often involves:

Targeting the ATP-binding pocket: The core scaffold acts as a hinge-binder, a common motif for kinase inhibitors.

Exploring substituent effects: Modifying positions on the heterocyclic core with different chemical groups can enhance binding affinity and improve pharmacokinetic properties. For example, adding a 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic pocket of the c-KIT kinase. nih.gov

Overcoming drug resistance: Designing derivatives that can inhibit mutated forms of the target protein is a key goal. The derivative 6r demonstrated significantly higher activity against a resistant c-KIT mutant compared to the established drug imatinib. nih.gov

These principles are directly applicable to the Thiazolo[4,5-c]pyridine scaffold. The presence of two amine groups on this compound offers versatile points for creating a library of derivatives to screen against various kinase targets, making it an attractive, albeit underexplored, lead structure.

Table 1: Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives Against c-KIT Kinase

Compound Target IC50 (μM) Cell Line GI50 (μM)
6r c-KIT (WT) 0.005 GIST-T1 0.02
6r c-KIT (V560G/D816V) 4.77 HMC1.2 1.15
Imatinib c-KIT (WT) 0.019 GIST-T1 0.02
Imatinib c-KIT (V560G/D816V) 38.0 HMC1.2 27.1
Sunitinib c-KIT (WT) 0.007 GIST-T1 0.01

Data sourced from studies on Thiazolo[5,4-b]pyridine derivatives, which are isomers of the Thiazolo[4,5-c]pyridine scaffold. nih.gov

Exploration of Broad-Spectrum Mechanistic Effects (e.g., antimicrobial, antiviral, anticancer mechanisms)

Derivatives of the thiazolopyridine and related thiazolopyrimidine scaffolds have demonstrated a wide range of biological activities, highlighting the therapeutic potential encoded within this heterocyclic system. nih.gov

Anticancer Mechanisms: The primary anticancer mechanism explored for this class of compounds is kinase inhibition, as discussed previously. By blocking the activity of kinases like c-KIT, these molecules can halt the uncontrolled proliferation of cancer cells. nih.gov Beyond kinase inhibition, some derivatives of the closely related Thiazolo[5,4-b]pyridine have been shown to bind DNA, suggesting an alternative or complementary mechanism of action. actascientific.com Molecular docking studies indicate these compounds may act as DNA intercalators, leading to cell cycle arrest and apoptosis. actascientific.com

Novel pyridine-thiazole hybrids have shown potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting greater efficacy than the standard drug 5-fluorouracil against breast cancer lines. nih.gov Another study on pyrazolo-thiazolo-pyridine conjugates identified a naphthyridine derivative with cytotoxic potential comparable to the drug etoposide against cervix, lung, and prostate cancer cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Pyridine-Thiazole Hybrid Molecules

Compound Cell Line IC50 (μM)
Pyridine-Thiazole Hybrid 23 MCF-7 (Breast) 5.71
5-Fluorouracil (Standard) MCF-7 (Breast) 6.14
Naphthyridine Derivative 7 HeLa (Cervix) 14.62
Naphthyridine Derivative 7 NCI-H460 (Lung) 15.42
Naphthyridine Derivative 7 PC-3 (Prostate) 17.50
Etoposide (Standard) HeLa (Cervix) 17.15
Etoposide (Standard) NCI-H460 (Lung) 13.34
Etoposide (Standard) PC-3 (Prostate) 14.21

Data compiled from studies on various thiazole-pyridine hybrid structures. nih.govmdpi.com

Antimicrobial and Antiviral Mechanisms: The thiazole ring is a component of many antimicrobial and antiviral agents. nih.govnih.gov Derivatives of Thiazolo[4,5-d]pyrimidines and Thiazolo[5,4-c]pyridines have been synthesized and tested against various bacterial and fungal strains. tandfonline.comnih.gov One study found that a derivative, 3k (2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo [4,5-d]pyrimidin-7(6H) one), was particularly active against Gram-positive bacteria and yeast-like fungi. nih.gov The proposed mechanism for some thiazole-based antimicrobials is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov

In the antiviral domain, the Thiazolo[4,5-d]pyrimidine (B1250722) scaffold, which is structurally analogous to purine (B94841) nucleosides like guanine, has been used to develop compounds with activity against human cytomegalovirus (HCMV). nih.gov One such derivative demonstrated potent activity against both standard and drug-resistant HCMV strains. nih.gov

Table 3: Antimicrobial Activity of a Thiazole-Pyridine Derivative

Compound Microbial Strain MIC (μg/mL)
13a Staphylococcus aureus 46.9
13a Bacillus subtilis 46.9
13a Escherichia coli 93.7
13a Candida albicans 7.8
13a Aspergillus fumigatus 5.8

MIC (Minimum Inhibitory Concentration) values for a novel thiazole-pyridine derivative. nih.gov

Future Prospects for this compound in Target-Based Drug Design

The available research strongly supports the potential of the thiazolopyridine core as a versatile scaffold for drug discovery. However, the specific isomer Thiazolo[4,5-c]pyridine, and particularly its 4,6-diamine derivative, remains a largely untapped resource.

Future research should focus on several key areas:

Development of Synthetic Routes: Establishing efficient and regioselective synthetic methods to produce this compound and its derivatives is the first critical step to enable further research.

Screening and Target Identification: Synthesized libraries of these compounds should be screened against a broad range of biological targets, with a particular focus on protein kinases, given the success of isomeric scaffolds in this area.

Structure-Based Design: Once active compounds are identified, computational modeling and X-ray crystallography can be used to understand their binding modes. This information will guide the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

Exploration of Broad-Spectrum Activity: The potential for antimicrobial, antiviral, and other therapeutic effects should be systematically investigated, building on the promising results from related heterocyclic systems.

Q & A

Q. How can NMR-based metabolomics elucidate the mode of action of thiazolo[4,5-c]pyridines in bacterial cells?

  • Methodological Answer : ¹H NMR metabolomics of E. coli lysates post-treatment identifies disrupted pathways (e.g., folate biosynthesis). Key metabolites (e.g., ATP, NADH) are quantified via LC-MS/MS , while 13C-isotope tracing tracks carbon flux alterations. Comparative analysis with knockout strains (e.g., fabF mutants) validates target engagement .

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